![molecular formula C10H11N3O6 B13996386 2-[(2,4-Dinitrophenyl)amino]ethyl acetate CAS No. 19289-04-4](/img/structure/B13996386.png)
2-[(2,4-Dinitrophenyl)amino]ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,4-Dinitrophenyl)amino]ethyl acetate is an organic compound with the molecular formula C10H11N3O6 It is known for its distinctive structure, which includes a dinitrophenyl group attached to an aminoethyl acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dinitrophenyl)amino]ethyl acetate typically involves the reaction of 2,4-dinitrophenylamine with ethyl chloroacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Reaction Time: 2-4 hours
The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2,4-Dinitrophenyl)amino]ethyl acetate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Substitution: Sodium hydroxide, ethanol
Hydrolysis: Hydrochloric acid or sodium hydroxide, water
Major Products Formed
Reduction: 2-[(2,4-Diaminophenyl)amino]ethyl acetate
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 2-[(2,4-Dinitrophenyl)amino]ethanol and acetic acid
Wissenschaftliche Forschungsanwendungen
2-[(2,4-Dinitrophenyl)amino]ethyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme kinetics and as a probe for investigating biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[(2,4-Dinitrophenyl)amino]ethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The dinitrophenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, making the compound useful in studying enzyme mechanisms and developing therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenylhydrazine: Used in the identification of carbonyl compounds.
2,4-Dinitrophenol: Known for its use as a pesticide and in biochemical research.
2,4-Dinitroaniline: Employed in the synthesis of dyes and pigments.
Uniqueness
2-[(2,4-Dinitrophenyl)amino]ethyl acetate is unique due to its combination of a dinitrophenyl group with an aminoethyl acetate moiety. This structure imparts distinct chemical properties, such as the ability to undergo specific reactions and interact with biological targets, making it valuable in various research applications.
Eigenschaften
CAS-Nummer |
19289-04-4 |
|---|---|
Molekularformel |
C10H11N3O6 |
Molekulargewicht |
269.21 g/mol |
IUPAC-Name |
2-(2,4-dinitroanilino)ethyl acetate |
InChI |
InChI=1S/C10H11N3O6/c1-7(14)19-5-4-11-9-3-2-8(12(15)16)6-10(9)13(17)18/h2-3,6,11H,4-5H2,1H3 |
InChI-Schlüssel |
DZWCQIALYGCKDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7'-[2-[9,9-dimethyl-7-[2-[7'-(N-phenylanilino)spiro[1,2-dihydroindene-3,9'-fluorene]-2'-yl]ethenyl]fluoren-2-yl]ethenyl]-N,N-diphenylspiro[1,2-dihydroindene-3,9'-fluorene]-2'-amine](/img/structure/B13996316.png)
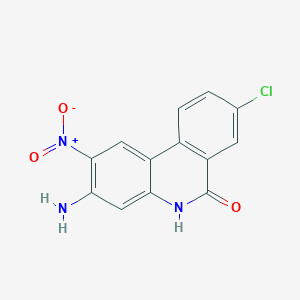
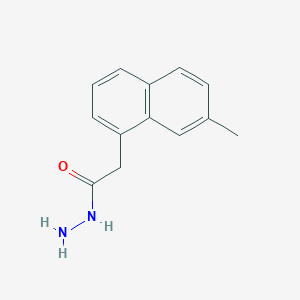
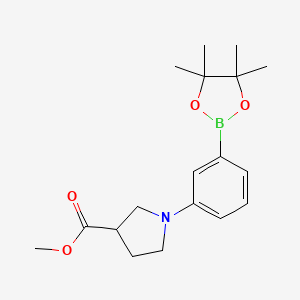
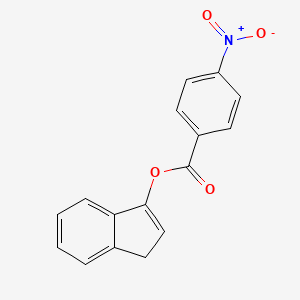
![N-[4-(4-pyridinyloxy)phenyl]-2-Benzoxazolamine](/img/structure/B13996340.png)
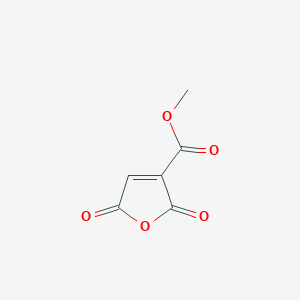

![2-[[1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]propan-2-yl]oxymethyl]oxirane](/img/structure/B13996394.png)
![2-[(2-Nitrophenanthridin-6-yl)amino]ethanol](/img/structure/B13996397.png)

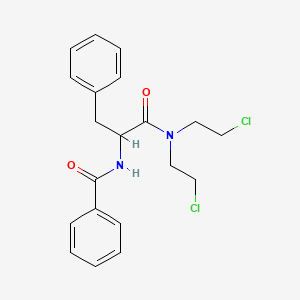
![3-{[2-(Dichloroamino)-2-methylpropoxy]carbonyl}-1-methylpyridin-1-ium methyl sulfate](/img/structure/B13996419.png)
